6-Aminohexyl beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

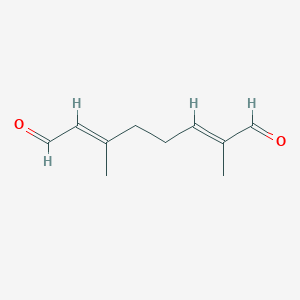

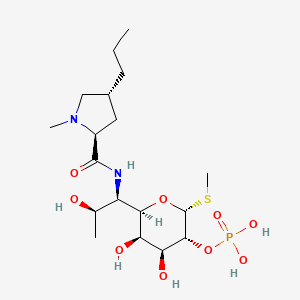

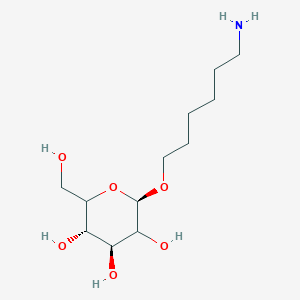

6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 . It is used in structure-relationship studies in regards to insulin-like activity and as a conjugate with magnetite nanoparticles (MNPs) to produce multifunctional HepG2 cancer cell-targeting agents .

Physical And Chemical Properties Analysis

6-Aminohexyl beta-D-glucopyranoside has a molecular weight of 279.33 . More detailed physical and chemical properties are not explicitly mentioned in the literature.Aplicaciones Científicas De Investigación

Application in Applied Biochemistry and Microbiology

- Summary of the application : The compound 6-methyl-2,4-dihydroxyphenyl-β-D-glucopyranoside, which is structurally similar to 6-Aminohexyl beta-D-glucopyranoside, has been used in the biosynthesis of antioxidants .

- Methods of application : The compound was used to catalyze the glycosidation of 6-methyl-1,2,4-trihydroxybenzene. The glucose group of the target compound in the wild fungal strain contains a methyl group .

- Results : The purified glucosidases were used for the biosynthesis of the target compound 6-methyl-2,4-dihydroxyphenyl-β-D-glucopyranoside in vitro .

Application in Proteomics Research

- Summary of the application : 6-Aminohexyl β-D-Glucopyranoside is used as a biochemical for proteomics research .

Application in Crystalline Complexes

- Summary of the application : Methyl α-D-glucopyranoside, a compound similar to 6-Aminohexyl beta-D-glucopyranoside, has been used in the formation of crystalline complexes with artificial receptors .

- Methods of application : The compound forms complexes with an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold .

- Results : Two complexes are present in one crystal structure, as observed in the case of the recently reported three crystal structures of the complexes with methyl β-D-glucopyranoside .

Application in Pharmaceutical Research

- Summary of the application : While specific applications of “6-Aminohexyl beta-D-glucopyranoside” in pharmaceutical research are not detailed in the sources, similar compounds have been used in the development of drugs and therapeutic agents .

Application in Chemical Synthesis

- Summary of the application : Similar compounds have been used in the synthesis of long-chain alkyl glucosides , and in the synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides .

- Methods of application : The compounds were used in various chemical reactions to produce the desired products .

- Results : The successful synthesis of the desired products was achieved .

Application in Biochemistry Research

Propiedades

IUPAC Name |

(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNKFVGAEZHVTM-RXUZKVILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747001 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S,5S)-2-(6-Aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

56981-41-0 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.